molecular formula C12H13NO2 B048428 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide CAS No. 72107-10-9

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Cat. No.: B048428
CAS No.: 72107-10-9
M. Wt: 203.24 g/mol
InChI Key: OZVJJEICIZKEHS-UHFFFAOYSA-N
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Description

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, characterized by the presence of three methyl groups and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide typically involves the oxidation of 2,2,4-trimethylquinoline. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst, such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized quinolinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide involves its interaction with molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-2H-imidazole 1-oxide: Another compound with similar structural features and applications.

    5,5-Dimethylpyrroline-N-oxide: A spin trap used in similar research applications.

Uniqueness

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide is unique due to its specific quinolinone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJJEICIZKEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631964
Record name 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72107-10-9
Record name 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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